molecular formula C32H26O10 B1251764 Neoprotosappanin

Neoprotosappanin

Cat. No.: B1251764
M. Wt: 570.5 g/mol
InChI Key: SVMSBSYDAWOPNJ-UNKWROQRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Neoprotosappanin is a polycyclic homoisoflavonoid isolated from the heartwood of the medicinal plant Caesalpinia sappan L. (Sappanwood) . This natural compound is of significant interest in biochemical research due to its demonstrated potent biological activities. Studies have identified this compound as a powerful antioxidant. In free radical scavenging assays, it exhibited powerful activity, contributing to the overall antioxidant profile of its plant source . Furthermore, research using LPS-stimulated RAW 264.7 cells has highlighted its potential role in modulating inflammatory pathways. In these models, this compound was identified as one of the active compounds responsible for suppressing the production of the pro-inflammatory cytokine IL-6, suggesting a valuable application for investigating new anti-inflammatory mechanisms . The compound is part of a broader group of bioactive homoisoflavonoids from Caesalpinia sappan , a plant traditionally used in Southeast Asia and a focus of ongoing research for its protective effects on cardiovascular organs . This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C32H26O10

Molecular Weight

570.5 g/mol

IUPAC Name

(6aS,11bR)-2-[(6aS,7S,11bR)-3,6a,9,10-tetrahydroxy-7,11b-dihydro-6H-indeno[2,1-c]chromen-7-yl]-7,11b-dihydro-6H-indeno[2,1-c]chromene-3,6a,9,10-tetrol

InChI

InChI=1S/C32H26O10/c33-14-1-2-15-26(4-14)42-12-32(40)29(15)17-7-24(37)25(38)8-18(17)30(32)19-5-20-27(9-21(19)34)41-11-31(39)10-13-3-22(35)23(36)6-16(13)28(20)31/h1-9,28-30,33-40H,10-12H2/t28-,29+,30+,31-,32-/m1/s1

InChI Key

SVMSBSYDAWOPNJ-UNKWROQRSA-N

Isomeric SMILES

C1C2=CC(=C(C=C2[C@H]3[C@@]1(COC4=C3C=C(C(=C4)O)[C@@H]5C6=CC(=C(C=C6[C@H]7[C@@]5(COC8=C7C=CC(=C8)O)O)O)O)O)O)O

Canonical SMILES

C1C2=CC(=C(C=C2C3C1(COC4=C3C=C(C(=C4)O)C5C6=CC(=C(C=C6C7C5(COC8=C7C=CC(=C8)O)O)O)O)O)O)O

Synonyms

neoprotosappanin

Origin of Product

United States

Scientific Research Applications

Pharmacological Applications

Neoprotosappanin has been identified as a significant compound with pharmacological properties. Research indicates that it plays a role in inhibiting the production of interleukin-6 (IL-6), a cytokine involved in inflammatory responses. Elevated IL-6 levels are associated with various chronic diseases, including rheumatoid arthritis and cancer.

Case Study: Inhibition of IL-6 Production

A study conducted on extracts from Caesalpinia sappan demonstrated that this compound effectively suppressed IL-6 production in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells. The study utilized ultra-performance liquid chromatography coupled with mass spectrometry (UPLC-MS) to analyze various extracts and identified this compound as one of the primary active compounds responsible for this inhibitory effect .

Compound Effect on IL-6 Production Method of Analysis
This compoundSignificant inhibitionUPLC-MS
Sappanone AModerate inhibitionUPLC-MS
Protosappanin ESignificant inhibitionUPLC-MS

Anti-Inflammatory Properties

The anti-inflammatory properties of this compound suggest its potential use in treating inflammatory diseases. By modulating cytokine production, it may help alleviate symptoms associated with conditions like rheumatoid arthritis and other autoimmune disorders.

Research Findings

In vitro studies have shown that this compound can reduce inflammation markers, indicating its utility as an anti-inflammatory agent. Further research is needed to explore its mechanisms of action and efficacy in vivo.

Potential in Cancer Therapy

Emerging evidence suggests that this compound may possess anticancer properties. Its ability to inhibit IL-6 production could be beneficial in cancer therapies, particularly for tumors where IL-6 is known to promote tumor growth and survival.

Case Study: Cytotoxicity Against Cancer Cells

Preliminary studies indicate that compounds derived from Caesalpinia sappan, including this compound, exhibit cytotoxic effects against cancer cell lines, suggesting a potential role in cancer treatment strategies .

Cell Line IC50 Value (µM) Compound Tested
HepG22.57This compound
MDA-MB-231Not specifiedThis compound

Antioxidant Activity

This compound has also been studied for its antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, which can cause cellular damage and contribute to aging and various diseases.

Preparation Methods

Plant Material and Preliminary Processing

Neoprotosappanin is predominantly extracted from the heartwood of Caesalpinia sappan, a plant native to Southeast Asia. The dried lignum (2 kg) is ground into a coarse powder and subjected to ethanol extraction (3 × 5 L, 24 hours per cycle). The combined ethanolic extract is concentrated under reduced pressure to yield a crude residue, which is then suspended in water (1 L) and degreased with petroleum ether to remove non-polar constituents.

Solvent Partitioning and Chromatographic Purification

The aqueous suspension is further extracted with ethyl acetate (EtOAc), a solvent selective for intermediate-polarity compounds like homoisoflavonoids. The EtOAc layer (15.8 g crude extract) is subjected to silica gel column chromatography using a gradient of cyclohexane-acetone (3:1 → 1:3 v/v) to separate major fractions. Subsequent purification of these fractions with chloroform-methanol (20:1 → 4:1 v/v) yields this compound (25 mg) alongside brazilin (260 mg). The low recovery (0.00125% w/w) highlights the challenges of isolating this compound from natural sources.

Table 1: Key Parameters for this compound Isolation

StepSolvent SystemYield (mg)Purity (%)
Ethanol ExtractionEthanol/H2O15,800<5
EtOAc PartitioningEthyl Acetate1,20010–15
Silica Gel ChromatographyCyclohexane-Acetone25>90

Chemical Synthesis Approaches

Biosynthetic Considerations

This compound belongs to the indano[2,1-c]chroman class of homoisoflavonoids, which are hypothesized to arise biosynthetically from chalcone precursors via oxidative cyclization. Proposed pathways involve 2’-methoxychalcone intermediates undergoing intramolecular Friedel–Crafts alkylation to form the tricyclic core. While these pathways inform synthetic strategies, direct biomimetic synthesis of this compound remains unreported.

Friedel–Crafts Cyclization

Robinson and Crabtree’s synthesis of deoxytrimethylbrazilone demonstrates the utility of Friedel–Crafts cyclization in constructing the indano[2,1-c]chroman core. Key steps include:

  • Chroman-4-one Preparation : Condensation of resorcinol derivatives with β-keto esters.

  • Cyclization : Treatment with Lewis acids (e.g., AlCl3) induces dehydrative cyclization to form the tricyclic structure.

  • Functionalization : Selective oxidation and protection/deprotection steps adjust substituents.

Adapting this method to incorporate a protosappanin-type substitution pattern (e.g., additional hydroxyl groups at C-7 and C-8) could enable this compound synthesis.

Q & A

Q. How can researchers ensure methodological transparency in this compound studies for independent replication?

  • Methodological Answer : Adhere to ARRIVE 2.0 guidelines for in vivo work and MIAME standards for omics data. Publish step-by-step protocols on platforms like Protocol.io , including instrument calibration records and batch numbers for critical reagents (e.g., enzymes, antibodies) .

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